3-ピリジルオキシ酢酸アミド

概要

説明

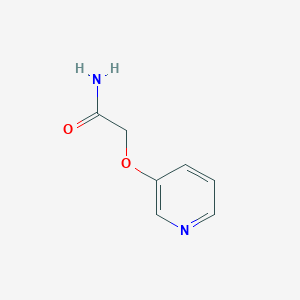

2-(Pyridin-3-yloxy)acetamide is a chemical compound with the molecular formula C7H8N2O2. It is known for its potential applications in various scientific fields due to its unique structure, which includes a pyridine ring attached to an acetamide group through an oxygen atom. This compound is often used in research and development for its versatile chemical properties.

科学的研究の応用

2-(Pyridin-3-yloxy)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications in drug development.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

Target of Action

The primary target of 2-(Pyridin-3-yloxy)acetamide is the HIV-1 virus . Specifically, it has been shown to have inhibitory activities against the wild-type HIV-1 strain . This suggests that 2-(Pyridin-3-yloxy)acetamide may interact with key proteins or enzymes within the HIV-1 virus to exert its effects.

Mode of Action

It has been suggested that it may interact with the hiv-1 virus in a way that inhibits its activity . This could involve binding to specific sites on the virus, thereby preventing it from replicating or infecting new cells.

Biochemical Pathways

The biochemical pathways affected by 2-(Pyridin-3-yloxy)acetamide are likely related to the life cycle of the HIV-1 virus. By inhibiting the activity of the virus, 2-(Pyridin-3-yloxy)acetamide may disrupt key steps in the viral replication process . The downstream effects of this could include a reduction in viral load and a slowing of disease progression.

Result of Action

The molecular and cellular effects of 2-(Pyridin-3-yloxy)acetamide’s action would likely involve a reduction in the activity of the HIV-1 virus . On a cellular level, this could result in a decrease in the number of cells infected by the virus. On a molecular level, it could lead to changes in the expression of viral proteins or enzymes.

生化学分析

Biochemical Properties

It has been evaluated for its anti-HIV activities in MT-4 cell cultures

Cellular Effects

It has been shown to have moderate inhibitory activities against the wild-type HIV-1 strain in MT-4 cell cultures . The specific impact on cell signaling pathways, gene expression, and cellular metabolism is yet to be determined.

Molecular Mechanism

Preliminary studies suggest that it may interact with the HIV-1 reverse transcriptase enzyme

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-yloxy)acetamide typically involves the reaction of 3-hydroxypyridine with chloroacetamide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 3-hydroxypyridine attacks the carbon atom of chloroacetamide, resulting in the formation of 2-(Pyridin-3-yloxy)acetamide.

Industrial Production Methods

While specific industrial production methods for 2-(Pyridin-3-yloxy)acetamide are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalyst can enhance yield and purity for industrial applications.

化学反応の分析

Types of Reactions

2-(Pyridin-3-yloxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of amines.

Substitution: Various substituted derivatives depending on the reagents used.

類似化合物との比較

Similar Compounds

- 2-(Pyridin-2-yloxy)acetamide

- 2-(Pyridin-4-yloxy)acetamide

- N-(Pyridin-2-yl)acetamide

Uniqueness

2-(Pyridin-3-yloxy)acetamide is unique due to the position of the oxygen atom on the pyridine ring, which can influence its reactivity and interaction with biological targets. This positional difference can result in distinct chemical and biological properties compared to its isomers.

生物活性

Overview

2-(Pyridin-3-yloxy)acetamide is a chemical compound with the molecular formula CHNO. It has garnered attention for its potential biological activity, particularly against the HIV-1 virus. This article delves into its biological properties, mechanisms of action, and relevant research findings.

The primary target of 2-(Pyridin-3-yloxy)acetamide is the HIV-1 virus. It has been shown to exhibit inhibitory effects on the replication of the virus, specifically against wild-type strains. The compound likely interacts with the HIV-1 reverse transcriptase enzyme, which is crucial for viral replication. By inhibiting this enzyme, 2-(Pyridin-3-yloxy)acetamide disrupts key steps in the viral life cycle, leading to a reduction in viral load within host cells .

In Vitro Studies

Research has demonstrated that 2-(Pyridin-3-yloxy)acetamide exhibits moderate inhibitory activity against HIV-1 in MT-4 cell cultures. A study reported effective concentrations (EC) ranging from 8.18 µM to 41.52 µM for various derivatives of this compound, with the most active derivative showing an EC of 8.18 µM .

| Compound | EC (µM) | Activity Level |

|---|---|---|

| Ia | 41.52 | Moderate |

| Ih | 29.34 | Moderate |

| Ij | 8.18 | High |

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that modifications to the pyridine ring and acetamide group can significantly influence the biological activity of the compound. For instance, derivatives with specific substitutions on the pyridine ring have shown enhanced anti-HIV activity, suggesting that careful design can optimize therapeutic potential .

Case Studies

- Anti-HIV Activity : A study focused on a series of 2-(pyridin-3-yloxy)acetamide derivatives evaluated their anti-HIV properties using MT-4 cell lines. The results indicated that specific structural modifications could improve efficacy against HIV-1, highlighting the importance of SAR in drug development .

- Potential for Broader Applications : Beyond its anti-HIV properties, preliminary investigations have suggested that this compound may possess additional biological activities, including antimicrobial and anti-inflammatory effects. These findings warrant further exploration into its therapeutic applications.

Future Directions and Research Needs

While initial studies highlight the potential of 2-(Pyridin-3-yloxy)acetamide as an anti-HIV agent, further research is necessary to fully elucidate its mechanisms and broaden its applications:

- In Vivo Studies : To confirm efficacy and safety profiles.

- Mechanistic Studies : To better understand interactions at the molecular level.

- Exploration of Derivatives : Investigating a wider range of chemical modifications to enhance activity and reduce toxicity.

特性

IUPAC Name |

2-pyridin-3-yloxyacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-7(10)5-11-6-2-1-3-9-4-6/h1-4H,5H2,(H2,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIIGRJHHIKFIDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)OCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933979-12-5 | |

| Record name | 2-(pyridin-3-yloxy)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。